N1-ethyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-ethyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H28N4O2 and its molecular weight is 344.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Asymmetric Hydrovinylation for Synthesis
- Synthesis of Anticholenergic Pyrrolidinoindolines: This compound is used in asymmetric hydrovinylation processes. Hydrovinylation products from related structures have been converted into oxindoles and pyrrolidinoindolines, which are significant in the synthesis of enantiopure benzomorphans (Lim & RajanBabu, 2011).
Organocatalytic Synthesis
- Creation of Spiro[pyrrolidin-3,3'-oxindoles]: These derivatives exhibit significant biological activities. An enantioselective organocatalytic approach is employed for their synthesis, which is crucial in medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).
Ru3(CO)12-Catalyzed C-H/CO/Olefin Coupling
- C-H Bond Carbonylation in N-pyridylindolines: The presence of a pyridine ring as a directing group is essential for the reaction to proceed in the carbonylation at a C-H bond delta to the pyridine sp2 nitrogen. This represents a new type of C-H/CO/olefin coupling (Chatani et al., 2002).
Merocyanine Dye Synthesis
- Creation of Merocyanine Dyes: The compound plays a role in the synthesis of new merocyanine dyes, which have shown high bactericidal activity against various bacteria (Abdel-Rahman & Khalil, 1978).
Schiff Base Complexes for Corrosion Inhibition
- Synthesis of Cadmium(II) Schiff Base Complexes: These complexes are investigated for corrosion inhibition properties on mild steel, showcasing a bridge between coordination inorganic chemistry and corrosion engineering (Das et al., 2017).
X-ray Photoelectron Spectroscopy Study
- Investigation of Picolinium Ionic Liquids: Methylation effects on the electronic environment of the pyridinium cation are studied, highlighting the role of cation-anion interactions in ionic liquids (Men et al., 2020).
Polyamine Catabolism in Cell Death
- Role in Programmed Cell Death: The compound's analogues are studied for their role in inducing programmed cell death, highlighting its potential as an antineoplastic agent (Ha et al., 1997).
Properties
IUPAC Name |
N-ethyl-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c1-3-20-18(24)19(25)21-13-17(23-9-4-5-10-23)14-6-7-16-15(12-14)8-11-22(16)2/h6-7,12,17H,3-5,8-11,13H2,1-2H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYONZCPVIUMMPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.